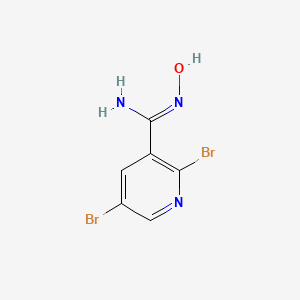![molecular formula C10H10FNO2 B15333599 2-Ethyl-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15333599.png)
2-Ethyl-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound characterized by its benzoxazine ring structure and the presence of both ethyl and fluoro substituents. This compound falls under the category of heterocyclic compounds, which are known for their significant role in various chemical and biological processes.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 2-Ethyl-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenol with an appropriate fluoroacetyl derivative in the presence of a base, such as sodium or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to induce cyclization, leading to the formation of the benzoxazine ring.
Industrial production methods: Industrial production methods of this compound require optimization of reaction conditions for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. High-throughput techniques and continuous flow reactors are often employed to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidative products, depending on the specific conditions and reagents used.
Reduction: Reduction of the compound typically involves the hydrogenation of specific functional groups, leading to more reduced derivatives.
Substitution: Various substitution reactions can occur on the benzoxazine ring, particularly on the positions adjacent to the nitrogen atom.
Common reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic or electrophilic reagents like halogens (Cl₂, Br₂) and alkylating agents under controlled conditions.
Major products:
Oxidation products: Various benzoxazine-derived quinones and hydroquinones.
Reduction products: Reduced forms of the benzoxazine ring, potentially leading to simpler heterocycles.
Substitution products: Fluoro or ethyl-substituted derivatives with different substituents depending on the reagent used.
Scientific Research Applications
Chemistry: 2-Ethyl-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is used as a building block in the synthesis of more complex molecules due to its versatile reactivity and stability.
Biology: In biological research, this compound serves as a scaffold for the development of bioactive molecules, particularly in the design of enzyme inhibitors or receptor agonists/antagonists.
Medicine: The compound has potential pharmaceutical applications, especially in the development of novel therapeutics targeting specific pathways in diseases such as cancer or neurological disorders.
Industry: Industrial applications include its use in the synthesis of specialty chemicals, agrochemicals, and materials science for the development of novel polymers and resins.
Mechanism of Action
The specific mechanism of action of 2-Ethyl-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one varies depending on its application. Generally, its effects are exerted through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The fluoro substituent enhances its binding affinity and specificity, while the benzoxazine ring can participate in various hydrogen bonding and hydrophobic interactions, facilitating its activity.
Comparison with Similar Compounds
2-Methyl-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
2-Ethyl-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one
2-Ethyl-6-fluoro-2H-benzo[b][1,4]thiazin-3(4H)-one
Each of these compounds has variations in their substituents, leading to differences in their chemical and biological properties.
Properties
Molecular Formula |
C10H10FNO2 |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
2-ethyl-6-fluoro-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H10FNO2/c1-2-8-10(13)12-7-5-6(11)3-4-9(7)14-8/h3-5,8H,2H2,1H3,(H,12,13) |
InChI Key |
GGXBHPBRRFYSNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC2=C(O1)C=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(5-Bromo-3-indolyl)-3-[(tert-butyldiphenylsilyl)oxy]-2,2-dimethyl-1-propanone](/img/structure/B15333548.png)


![2-Methyl-8-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15333573.png)




![5,7-Dichloro-2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15333587.png)



